molecular formula C10H8ClNO2 B1359893 7-chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1082766-49-1

7-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1359893
CAS No.: 1082766-49-1
M. Wt: 209.63 g/mol
InChI Key: COSBSGFCSJQBSG-UHFFFAOYSA-N
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Description

7-chloro-1-methyl-1H-indole-2-carboxylic acid: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound’s structure consists of an indole ring substituted with a chlorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position.

Scientific Research Applications

Chemistry: 7-chloro-1-methyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound to understand the behavior of indole derivatives in biological systems.

Medicine: The compound’s structure is similar to that of various pharmacologically active indole derivatives. It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substitution pattern can be introduced through subsequent reactions, such as halogenation and methylation.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process may include halogenation of an indole derivative, followed by methylation and carboxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    7-chloro-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1st position.

    1-methyl-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-chloro-3-methyl-1H-indole-2-carboxylic acid: Has a methyl group at the 3rd position instead of the 1st position.

Uniqueness: The presence of both the chlorine atom at the 7th position and the methyl group at the 1st position in 7-chloro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

7-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8(10(13)14)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBSGFCSJQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649237
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-49-1
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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